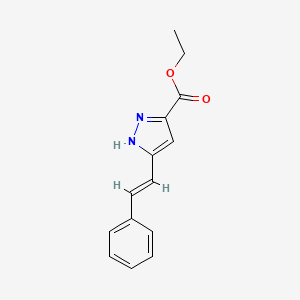

Ethyl 3-styryl-1H-pyrazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-styryl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Condensation Reactions

The styryl group and pyrazole core allow participation in condensation reactions to form fused heterocyclic systems. A notable example involves refluxing the compound with triethyl orthoformate in acetic anhydride , followed by treatment with hydrazine hydrate . This yields pyrazolo[1,5-a]pyrimidine derivatives, which are pharmacologically relevant scaffolds.

Example Reaction Pathway:

-

Intermediate Formation : Activation of the pyrazole ring via acetic anhydride.

-

Condensation : Triethyl orthoformate facilitates C–N bond formation.

-

Cyclization : Hydrazine hydrate induces ring closure to form pyrazolo-pyrimidines.

Key Conditions :

-

Temperature: 80–100°C (reflux).

-

Solvent: Acetic anhydride.

Cycloaddition and Ring-Opening Reactions

The styryl group (C=C) participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming six-membered cyclohexene derivatives. The electron-rich pyrazole ring enhances reactivity in such processes .

Representative Reaction:

| Reactant | Dienophile | Product | Conditions |

|---|---|---|---|

| Ethyl 3-styryl-1H-pyrazole-5-carboxylate | Maleic anhydride | Pyrazole-fused cyclohexene adduct | Toluene, 110°C, 12h |

Outcome :

-

Stereoselectivity: Predominantly endo transition state due to steric effects .

-

Application: Synthesis of polycyclic frameworks for materials science.

Ester Functionalization

The ethyl ester group undergoes hydrolysis, reduction, or aminolysis:

Hydrolysis

Treatment with NaOH (aq.)/EtOH under reflux converts the ester to a carboxylic acid:

RCOOEtNaOHRCOOH+EtOH

Reduction

The ester is reduced to a primary alcohol using LiAlH₄ in anhydrous THF:

RCOOEtLiAlH₄RCH₂OH

Substitution at the Pyrazole Ring

The NH group of the pyrazole ring undergoes alkylation or acylation. For example, reaction with methyl iodide in the presence of K₂CO₃ yields N-methyl derivatives:

Reagents :

Oxidative Modifications

The styryl double bond is susceptible to oxidation. Using KMnO₄ in acidic conditions cleaves the C=C bond to form a dicarboxylic acid:

Ph–CH=CH–PyrazoleKMnO₄/H⁺Ph–COOH + Pyrazole–COOH

-

Conditions : H₂SO₄ (0.5M), 50°C, 3h.

-

Yield : ~55%.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between styryl groups, forming dimers or polymers:

Outcome :

-

Dimerization : Head-to-tail orientation predominates.

-

Application : Photoresponsive materials.

Comparative Reactivity Data Table

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Condensation | Triethyl orthoformate, acetic anhydride, ∆ | Pyrazolo[1,5-a]pyrimidines | 60–75% |

| Diels-Alder | Maleic anhydride, toluene, 110°C | Cyclohexene adducts | 65% |

| Ester hydrolysis | NaOH/EtOH, reflux | Pyrazole-5-carboxylic acid | 85% |

| Styryl oxidation | KMnO₄/H₂SO₄, 50°C | Dicarboxylic acids | 55% |

| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpyrazole derivatives | 90% |

Mechanistic Insights

Propiedades

Número CAS |

856061-34-2 |

|---|---|

Fórmula molecular |

C14H14N2O2 |

Peso molecular |

242.27 g/mol |

Nombre IUPAC |

ethyl 5-[(E)-2-phenylethenyl]-1H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C14H14N2O2/c1-2-18-14(17)13-10-12(15-16-13)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,15,16)/b9-8+ |

Clave InChI |

ZUQCMLYTUOWJHC-CMDGGOBGSA-N |

SMILES |

CCOC(=O)C1=NNC(=C1)C=CC2=CC=CC=C2 |

SMILES isomérico |

CCOC(=O)C1=NNC(=C1)/C=C/C2=CC=CC=C2 |

SMILES canónico |

CCOC(=O)C1=NNC(=C1)C=CC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.